

An In-depth Technical Guide to 5-Nitrovanillin: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitrovanillin

Cat. No.: B156571

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a pivotal synthetic intermediate derived from vanillin. Its discovery through the nitration of vanillin has paved the way for its extensive use in various fields, most notably as a key building block in the synthesis of prominent pharmaceuticals. This technical guide provides a comprehensive overview of the history, discovery, and detailed synthetic methodologies of **5-Nitrovanillin**. It includes a comparative analysis of various synthetic routes, detailed experimental protocols, and its critical role as a precursor in the production of drugs such as Entacapone and Opicapone.

Introduction

5-Nitrovanillin is a yellow crystalline solid that holds significant importance in organic synthesis.[1] Structurally, it is a derivative of vanillin with a nitro group (-NO₂) substituted at the 5th position of the benzene ring, ortho to the hydroxyl group.[2][3] This substitution imparts unique reactivity to the molecule, making it a versatile precursor for a wide range of chemical transformations. The presence of multiple functional groups—aldehyde, hydroxyl, methoxy, and nitro groups—allows for selective modifications, leading to the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2]

This guide delves into the historical context of its discovery, presents a detailed analysis of its synthesis, and outlines its applications in drug development, providing researchers and

scientists with a thorough resource on this important chemical compound.

Discovery and History

The history of **5-Nitrovanillin** is intrinsically linked to the chemistry of vanillin itself. While vanillin was first isolated in 1858, its synthetic production began in the 1870s by scientists like Ferdinand Tiemann and Wilhelm Haarmann.[4] The exploration of vanillin's reactivity, including electrophilic aromatic substitution reactions like nitration, was a natural progression of this early research.

While the exact first synthesis of **5-Nitrovanillin** is not definitively documented in a single, seminal publication, early 20th-century research into the nitration of aromatic aldehydes laid the groundwork. One of the earliest and most frequently cited works detailing a clear synthesis and characterization of **5-Nitrovanillin** is the 1935 publication by K. H. Slotta and G. Szyszka in *Chemische Berichte*. [2] Their work provided a reliable method for the nitration of vanillin to produce **5-Nitrovanillin**, which became a foundational protocol for subsequent research and development.

Physicochemical Properties

5-Nitrovanillin exhibits distinct physical and chemical properties that are crucial for its handling, purification, and further reactions.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ NO ₅	[2]
Molecular Weight	197.14 g/mol	[2]
Appearance	Yellow crystalline powder	[1][5]
Melting Point	172-178 °C	[1]
Boiling Point	320.9 °C at 760 mmHg	[6]
Solubility	Sparingly soluble in water; soluble in hot alkali solutions and methanol.[2]	[2]
CAS Number	6635-20-7	[2]

Synthesis of 5-Nitrovanillin: Methodologies and Protocols

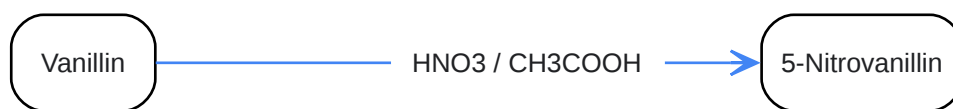
The primary route for the synthesis of **5-Nitrovanillin** is the electrophilic nitration of vanillin. Several methods have been developed over the years, aiming to improve yield, purity, and environmental friendliness.

Classical Synthesis: Nitration with Nitric Acid in Acetic Acid

This is the most traditional and widely cited method for the preparation of **5-Nitrovanillin**.

Reaction Scheme:

Synthesis of 5-Nitrovanillin



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Synthesis of 5-Nitrovanillin.

Experimental Protocol:

- **Dissolution:** Dissolve vanillin in glacial acetic acid in a reaction vessel.
- **Cooling:** Cool the solution in an ice bath to maintain a low temperature during the exothermic nitration reaction.
- **Addition of Nitrating Agent:** Slowly add concentrated nitric acid to the cooled solution with constant stirring. Maintaining a low temperature is crucial to prevent over-nitration and side product formation.

- Reaction: Allow the reaction to proceed at a controlled temperature (typically below 10°C) for a specified duration.
- Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude **5-Nitrovanillin**.
- Filtration and Washing: Collect the yellow precipitate by filtration and wash it thoroughly with cold water to remove residual acid.
- Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure **5-Nitrovanillin**.^[1]

Modern and "Green" Synthetic Approaches

Concerns over the use of strong acids and the generation of acidic waste have led to the development of alternative, more environmentally benign methods.

This method utilizes cerium ammonium nitrate as the nitrating agent, often in the presence of a phase transfer catalyst like polyethylene glycol (PEG).^[7]

Experimental Protocol:

- Reactant Mixture: In a round-bottom flask, combine vanillin, acetic acid (as a solvent), and polyethylene glycol-400.
- Addition of CAN: Slowly add an aqueous solution of cerium ammonium nitrate to the stirred mixture.
- Reaction Conditions: Maintain the reaction at a specific temperature (e.g., 20-60°C) for 1-2.5 hours.^[7]
- Workup: Pour the reaction mixture into ice water to precipitate the product.
- Isolation and Purification: Filter the solid, wash with distilled water, and dry to obtain the crude product, which can be further purified by recrystallization.^[7]

Comparative Analysis of Synthetic Methods

Method	Nitrating Agent	Solvent	Catalyst	Temperature	Reaction Time	Yield	Reference
Classical	Concentrated HNO ₃	Glacial Acetic Acid	None	20-40°C	2-4 hours	~75%	[1]
Acetyl Nitrate	Acetyl Nitrate	-	Silica Gel	-	-	up to 88%	[2]
Low-Temperature	HNO ₃	Dichloromethane	None	0-5°C	1-2 hours	~80-88%	[1]
CAN-Mediated	Cerium Ammonium Nitrate	Acetic Acid	PEG-400	20-60°C	1.0-2.5 hours	>85%	[1][7]

Spectroscopic Characterization

The structure of **5-Nitrovanillin** is confirmed through various spectroscopic techniques.

- Infrared (IR) Spectroscopy: Key peaks include those corresponding to the hydroxyl (-OH), aldehyde (C=O), nitro (N-O), and methoxy (C-O) functional groups.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the substitution pattern.[8]
- Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak corresponding to the molecular weight of **5-Nitrovanillin**, along with characteristic fragmentation patterns.[3]

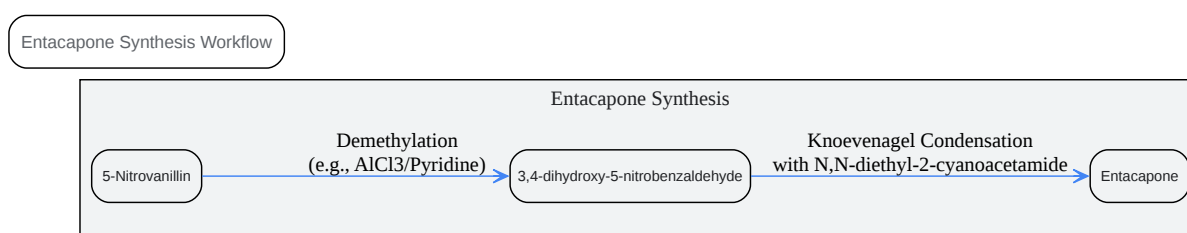
Applications in Drug Development

5-Nitrovanillin is a crucial intermediate in the synthesis of several pharmaceuticals, particularly inhibitors of catechol-O-methyltransferase (COMT), which are used in the treatment of Parkinson's disease.[2]

Precursor to Entacapone

Entacapone is a COMT inhibitor that helps to improve the effectiveness of levodopa, a primary treatment for Parkinson's disease. The synthesis of Entacapone typically begins with the demethylation of **5-Nitrovanillin**.^[9]

Synthetic Workflow for Entacapone from **5-Nitrovanillin**:



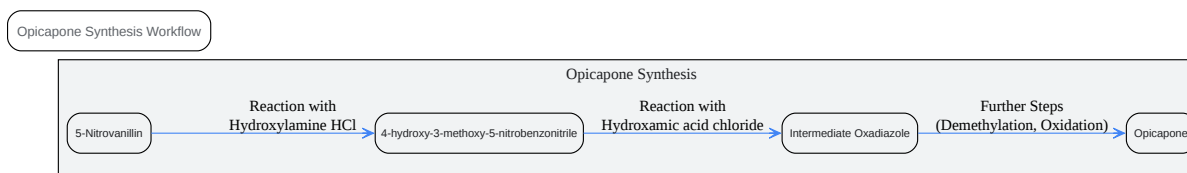
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Entacapone Synthesis Workflow.

Precursor to Opicapone

Opicapone is another COMT inhibitor with a long duration of action. A patented synthetic route for Opicapone also utilizes **5-Nitrovanillin** as a starting material.^[2]

Synthetic Workflow for Opicapone from **5-Nitrovanillin**:



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Opicapone Synthesis Workflow.

Conclusion

5-Nitrovanillin, a derivative of the widely available natural product vanillin, has a rich history rooted in the early explorations of aromatic chemistry. Its synthesis, primarily through the nitration of vanillin, has been refined over the decades to improve efficiency and sustainability. The unique arrangement of its functional groups makes it an invaluable precursor in the synthesis of complex organic molecules, most notably in the pharmaceutical industry for the production of COMT inhibitors for Parkinson's disease. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, underscoring its continued importance in modern organic and medicinal chemistry.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Nitrovanillin: Discovery, History, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156571#discovery-and-history-of-5-nitrovanillin]

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